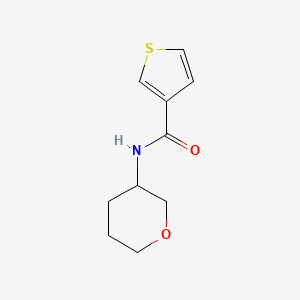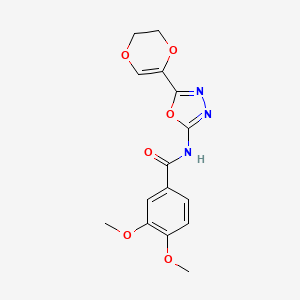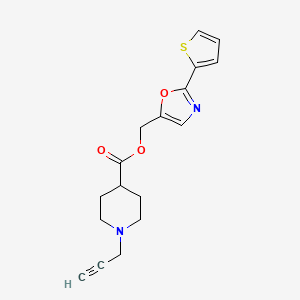![molecular formula C20H26N4O2 B2438384 N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea CAS No. 1029776-63-3](/img/structure/B2438384.png)
N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Applications De Recherche Scientifique
Anticancer Properties
Novel compounds, including N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea derivatives, have been designed, synthesized, and evaluated for biological activities. These compounds exhibit antiproliferative effects against various cancer cell lines, demonstrating moderate to strong activity, especially against breast carcinoma MCF-7 cell lines. Some derivatives have shown extreme selectivity and high activity, indicating potential as lead compounds in developing cancer therapeutics (Perković et al., 2016). Additionally, these compounds have been explored for their antioxidant activities and their potential as antimicrobial agents, showing significant effects in various assays.
Antibacterial and Antifungal Activities
The urea and bis-urea derivatives have also been studied for their antimicrobial properties. For instance, one study focused on the Electro-Fenton degradation of antimicrobials, highlighting the potential of certain urea derivatives in environmental applications and possibly extending to antimicrobial activities (Sirés et al., 2007). Another research avenue involves the synthesis and characterization of new compounds for their anti-inflammatory and analgesic activities, indicating a broad spectrum of pharmacological benefits (Farag et al., 2012).
Fluorescence and Labeling Applications
Interestingly, some derivatives have been identified for their fluorescence properties, offering applications in biomedical analysis and fluorescent labeling. For instance, 6-Methoxy-4-quinolone, a related compound, exhibits strong fluorescence in a wide pH range of aqueous media, suggesting its use as a fluorescent labeling reagent (Hirano et al., 2004). This characteristic could potentially extend to this compound derivatives for specific labeling and detection applications in biological systems.
Inhibition of Translation Initiation
Additionally, some N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, suggesting their role in reducing cancer cell proliferation through the inhibition of translation initiation. These compounds demonstrate the potential for development into non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-7-8-17(11-15(14)2)22-18(25)13-26-19-12-16(3)21-20(23-19)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJAAWRXOFRSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)
![Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2438311.png)
![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)


![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)
![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)
![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)

![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)